molecular formula C9H11N5 B14381632 6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine CAS No. 89989-70-8

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine

Katalognummer: B14381632
CAS-Nummer: 89989-70-8
Molekulargewicht: 189.22 g/mol
InChI-Schlüssel: IDBPPKVTXGPWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine is a heterocyclic compound that contains a tetrazole ring fused with a phthalazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalhydrazide with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .

Wissenschaftliche Forschungsanwendungen

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

89989-70-8

Molekularformel

C9H11N5

Molekulargewicht

189.22 g/mol

IUPAC-Name

6-methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine

InChI

InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)9-10-12-13-14(9)11-6/h2-5H2,1H3

InChI-Schlüssel

IDBPPKVTXGPWSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=NN=N2)C3=C1CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.